Diallyl isophthalate is an organic compound classified as a diallyl ester of isophthalic acid. It is primarily used in the production of polymers and resins due to its advantageous properties, including rapid polymerization and enhanced thermal resistance compared to its ortho isomer. The compound's molecular formula is , with a molecular weight of 246.26 g/mol.
Diallyl isophthalate is synthesized from isophthalic acid and allyl alcohol, typically through an esterification process. It falls under the category of phthalate esters, which are widely utilized in various industrial applications, particularly in the manufacture of resins and plastics.
The synthesis of diallyl isophthalate can be achieved through several methods:
The synthesis often requires careful monitoring of reaction parameters such as temperature, catalyst concentration, and reaction time to optimize yield and minimize by-products. For example, one method reports a yield of up to 99.2% when specific conditions are met .
Diallyl isophthalate undergoes several important chemical reactions:
The reaction conditions for polymerization often involve elevated temperatures and specific concentrations of initiators to ensure complete conversion into polymer networks .
The mechanism by which diallyl isophthalate functions primarily involves free-radical cross-linking polymerization. This process allows for the formation of network polymer precursors that enhance material properties such as strength and thermal stability.
The kinetics of this polymerization can be modeled using various parameters including temperature, concentration of initiators, and time . The resulting polymers exhibit improved mechanical properties compared to those derived from other phthalates.
Relevant analyses have shown that diallyl isophthalate can form durable polymers that withstand significant thermal stress while maintaining structural integrity .
Diallyl isophthalate finds numerous scientific uses, particularly in:
Diallyl isophthalate is predominantly synthesized via esterification of isophthalic acid with allyl alcohol. Acid-catalyzed routes employ sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) under reflux conditions (110–130°C), achieving yields of 85–92% after 4–6 hours. The reaction requires stoichiometric excess of allyl alcohol (3:1 molar ratio) and continuous water removal via Dean-Stark apparatus to shift equilibrium [1]. In contrast, base-mediated processes utilize catalysts like potassium carbonate (K₂CO₃) at milder temperatures (60–80°C). While alkali catalysts reduce side reactions (e.g., ether formation from allyl alcohol), they exhibit sensitivity to free fatty acids (FFAs) in raw materials, leading to皂化 (saponification) that diminishes yields to 70–75% and complicates purification [5].
Table 1: Performance Metrics of Acid vs. Base Catalysis
Parameter | H₂SO₄ Catalysis | K₂CO₃ Catalysis |
---|---|---|
Temperature (°C) | 110–130 | 60–80 |
Allyl Alcohol Ratio | 3:1 | 2.5:1 |
Reaction Time (h) | 4–6 | 3–5 |
Yield (%) | 85–92 | 70–75 |
Key Limitation | Dehydration required | Saponification |
Replacing H₂SO₄ with PTSA significantly optimizes esterification. PTSA’s organic solubility improves miscibility with hydrophobic isophthalic acid, accelerating reaction kinetics. At 50°C with 1.5 wt.% PTSA, yields reach 95% within 3 hours—a 15% efficiency gain over H₂SO₄. The mechanism involves sulfonate group coordination with the carbonyl oxygen of isophthalic acid, enhancing electrophilicity and nucleophilic attack by allyl alcohol [1]. PTSA also minimizes corrosion and side products (e.g., charring) due to its lower acid strength (pKa = −2.8 vs. H₂SO₄’s pKa = −3). Post-reaction, PTSA is recovered via aqueous extraction and reused for 5 cycles with <5% activity loss, reducing waste [1] [4].
Table 2: PTSA vs. H₂SO₄ Catalytic Performance
Metric | PTSA | H₂SO₄ |
---|---|---|
Optimal Loading (wt.%) | 1.5 | 2.0 |
Temperature (°C) | 50–60 | 110–130 |
Time to 95% Yield (h) | 3 | 6 |
Corrosivity | Low | High |
Reusability (cycles) | 5 | Not feasible |
Transesterification of dimethyl isophthalate (DMI) with allyl alcohol bypasses FFA limitations of direct esterification. Using CaO or K₂CO₃ catalysts (1–2.5 wt.%), optimal conditions include a 1:3–1:4 DMI:allyl alcohol molar ratio at 55–65°C. Excess allyl alcohol drives equilibrium toward diallyl isophthalate, achieving 93% yield in 90 minutes. Lower ratios (e.g., 1:2) reduce yields to <80% due to incomplete di-ester formation [5] [9]. Key innovations include:
Solvent-free methodologies leverage mechanochemical activation to enhance sustainability. Ball-milling isophthalic acid, allyl alcohol, and PTSA (2 wt.%) at 25°C for 2 hours delivers 89% yield—comparable to thermal methods but at ambient temperature. This reduces energy input by 60% and eliminates volatile organic compound (VOC) emissions [5] [8]. Environmental metrics confirm superiority:
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